Fmoc-Val-Cit-PAB-PNP

Catalog No.
S528301
CAS No.
863971-53-3
M.F
C40H42N6O10
M. Wt
766.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Val-Cit-PAB-PNP

CAS Number

863971-53-3

Product Name

Fmoc-Val-Cit-PAB-PNP

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C40H42N6O10

Molecular Weight

766.8 g/mol

InChI

InChI=1S/C40H42N6O10/c1-24(2)35(45-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)44-34(12-7-21-42-38(41)49)36(47)43-26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H,43,47)(H,44,48)(H,45,50)(H3,41,42,49)

InChI Key

USMYACISHVPTHK-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Solubility

Soluble in DMSO

Synonyms

Fmoc-Val-Cit-PAB-PNP

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Description

The exact mass of the compound Fmoc-Val-Cit-PAB-PNP is 766.2962 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Antibody-Drug Conjugates (ADCs)

    Specific Scientific Field: Bioconjugation in Biomedical Research.

    Summary of the Application: Fmoc-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).

    Methods of Application or Experimental Procedures: This linker is used in bioconjugation, specifically in the construction of ADCs. The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal cysteine protease. .

    Results or Outcomes: Fmoc-Val-Cit-PAB-PNP has superior plasma stability comparable to that of non-cleavable linkers.

Fmoc-Val-Cit-PAB-PNP, chemically known as 9-Fluorenylmethyloxycarbonyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate, is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a unique structure comprising four key components: the Fmoc (9-Fluorenylmethyloxycarbonyl) group, the Valine and Citrulline dipeptide linker, the para-Aminobenzyl moiety, and the para-Nitrophenyl leaving group. The Fmoc group allows for selective protection of amines during synthesis, while the Val-Cit dipeptide is designed to be cleaved by cathepsin B, a lysosomal enzyme, facilitating targeted drug release within cancer cells .

During ADC synthesis:

  • Fmoc Deprotection: The Fmoc group can be removed under basic conditions, exposing a free amine on the Valine residue. This amine is crucial for subsequent conjugation with antibodies.
  • Nucleophilic Substitution: The para-Nitrophenyl group acts as an excellent leaving group, allowing for nucleophilic substitution reactions. This enables the attachment of a cytotoxic drug containing a primary amine to the PAB moiety through a stable carbamate bond.
  • Cleavage by Cathepsin B: Inside target cells, the Val-Cit dipeptide is cleaved by cathepsin B, releasing the cytotoxic drug from the antibody-linker conjugate and allowing it to exert its therapeutic effects .

The biological activity of Fmoc-Val-Cit-PAB-PNP is primarily linked to its role in ADCs. By utilizing this compound as a linker, researchers can create targeted therapies that deliver cytotoxic agents specifically to cancer cells. The selective cleavage by cathepsin B ensures that the drug is released only within lysosomes of malignant cells, minimizing systemic toxicity and enhancing therapeutic efficacy .

The synthesis of Fmoc-Val-Cit-PAB-PNP involves several steps:

  • Fmoc Protection: The amino group of Valine is protected using the Fmoc group.
  • Coupling Reaction: Valine is coupled with Citrulline using standard peptide coupling techniques.
  • Attachment of PAB and PNP: The para-Aminobenzyl and para-Nitrophenyl groups are introduced to form the complete structure.
  • Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

These methods allow for precise control over the structure and functionality of the linker, making it suitable for ADC applications .

Fmoc-Val-Cit-PAB-PNP is primarily used in:

  • Antibody-Drug Conjugates: It serves as a cleavable linker in ADCs, enabling targeted delivery of cytotoxic drugs to cancer cells.
  • Bioconjugation Research: This compound is instrumental in various bioconjugation strategies aimed at developing novel therapeutic agents.
  • Drug Development: Its unique properties make it valuable in pharmaceutical research focused on improving drug efficacy and reducing side effects .

Interaction studies involving Fmoc-Val-Cit-PAB-PNP focus on its ability to effectively link antibodies with cytotoxic drugs while ensuring selective release within target cells. These studies often assess:

  • Cleavage Efficiency: Evaluating how effectively cathepsin B can cleave the Val-Cit linker in various cellular environments.
  • Stability Assessments: Analyzing plasma stability compared to non-cleavable linkers.
  • Therapeutic Efficacy: Investigating how well ADCs utilizing this linker perform in preclinical models of cancer .

Several compounds share structural or functional similarities with Fmoc-Val-Cit-PAB-PNP. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNPSimilar structure but includes Glutamic acidMay provide different cleavage profiles
Alkyne-Val-Cit-PAB-PNPIncorporates alkyne functionality for click chemistryEnables bioorthogonal labeling techniques
Fmoc-Val-Cit-PABLacks para-Nitrophenyl leaving groupMay have different reactivity profiles

Fmoc-Val-Cit-PAB-PNP stands out due to its specific cleavage mechanism by cathepsin B and its application in ADCs, offering advantages in targeted cancer therapy that other similar compounds may not provide .

Molecular Architecture

Structural Elucidation

Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate represents a complex multi-functional molecule designed as a cleavable antibody-drug conjugate linker [4]. The compound exhibits a linear architecture composed of four distinct functional domains arranged in sequential order: the fluorenylmethyloxycarbonyl protecting group, the valine-citrulline dipeptide sequence, the para-aminobenzyl self-immolative spacer, and the para-nitrophenyl leaving group [3] [4].

The molecular structure can be systematically described using the International Union of Pure and Applied Chemistry nomenclature as (9H-fluoren-9-yl)methyl ((S)-3-methyl-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-1-oxobutan-2-yl)carbamate [4]. This comprehensive name reflects the complete stereochemical and structural information necessary for unambiguous identification of the compound.

The compound possesses Chemical Abstracts Service registry number 863971-53-3, providing a unique identifier for regulatory and database purposes [3] [4]. The molecular architecture demonstrates sophisticated design principles that incorporate multiple functional elements required for selective drug release mechanisms in targeted therapeutic applications [5].

Stereochemical Configuration

The stereochemical configuration of Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate exhibits specific chirality centers that are critical for its biological activity [27] [31]. The valine residue maintains its natural L-configuration with (S)-stereochemistry at the alpha-carbon center [40]. This stereochemical arrangement includes an isopropyl side chain with the formula -CH(CH3)2 that contributes to the compound's hydrophobic characteristics [40].

The citrulline component similarly retains its L-configuration with (S)-stereochemistry, featuring a carbamoylamino functional group at the terminal position of its aliphatic side chain [35]. The citrulline structure incorporates the systematic name (2S)-2-amino-5-(carbamoylamino)pentanoic acid, which defines its precise three-dimensional arrangement [35].

The stereochemical integrity of both amino acid residues is essential for recognition and cleavage by cathepsin B, the target protease responsible for linker activation [27] [31]. Studies demonstrate that the (S)-configuration of the valine-citrulline sequence enables efficient enzymatic processing, while alternative (R)-configurations result in significantly reduced cleavage rates [27] [31].

Functional Component Analysis

Fluorenylmethyloxycarbonyl Protecting Group

The fluorenylmethyloxycarbonyl protecting group constitutes a base-labile amine protecting moiety widely utilized in organic synthesis and peptide chemistry [8] [13]. This protecting group features a fluorenyl aromatic system containing fifteen carbon atoms arranged in a tricyclic structure comprising two benzene rings fused to a central five-membered ring [34] [39]. The fluorenyl group exhibits characteristic aromatic properties with extensive pi-electron conjugation throughout its planar structure [39].

The fluorenylmethyloxycarbonyl group demonstrates exceptional stability toward acidic conditions and hydrolysis while remaining selectively removable by weak bases such as piperidine [8] [13]. The base-mediated deprotection mechanism involves formation of dibenzofulvene as a byproduct, which can be monitored by ultraviolet spectroscopy for reaction tracking purposes [8] [13].

The fluorenyl moiety exhibits strong fluorescent properties due to its extended aromatic system, enabling analytical detection and quantification using reversed-phase high-performance liquid chromatography [8] [13]. The protecting group serves dual functions in the compound structure: providing synthetic protection during chemical assembly and contributing to the overall molecular architecture required for biological activity [8] [13].

Valine-Citrulline Dipeptide Moiety

The valine-citrulline dipeptide sequence represents the enzymatically cleavable component of the molecular architecture [10] [27]. Valine, an essential branched-chain amino acid, possesses an isopropyl side chain that confers hydrophobic characteristics to the dipeptide [40]. The valine residue contributes to the recognition specificity required for cathepsin B-mediated cleavage [10] [27].

Citrulline functions as a non-proteinogenic amino acid derived from ornithine and carbamoyl phosphate in cellular metabolism [35]. The citrulline structure features a terminal carbamoylamino group with the chemical formula C6H13N3O3 and molecular weight of 175.19 grams per mole [35]. This amino acid exhibits a melting point of 235.5 degrees Celsius and demonstrates involvement in the urea cycle and nitric oxide biosynthesis [35].

The valine-citrulline dipeptide linkage exhibits selective cleavage by lysosomal proteases, particularly cathepsin B, within the acidic environment of cellular lysosomes [10] [27]. The enzymatic recognition occurs at the amide bond between valine and citrulline, triggering subsequent self-immolative release of attached payloads [10] [27]. Research demonstrates that this cleavage mechanism provides superior plasma stability compared to non-cleavable linker systems [16] [27].

Para-Aminobenzyl Self-Immolative Spacer

The para-aminobenzyl spacer functions as a self-immolative elimination system that facilitates complete drug release following enzymatic cleavage [11] [26]. This spacer undergoes 1,6-elimination reactions following cathepsin B-mediated peptide bond hydrolysis [11] [30]. The para-aminobenzyl alcohol structure, commonly referenced in the literature, serves as the foundational architecture for this self-immolative mechanism [11] [36].

The self-immolation process involves formation of an iminoquinone methide intermediate that undergoes rapid decomposition with carbon dioxide release [11] [30]. Studies demonstrate that the 1,6-elimination reaction proceeds with half-lives of approximately four minutes under physiological conditions, significantly faster than alternative 1,4-elimination pathways [30]. The para-aminobenzyl spacer exhibits superior kinetic properties compared to other self-immolative systems [30] [36].

The spacer design incorporates specific structural features that optimize elimination kinetics while maintaining stability during circulation [11] [26]. Research indicates that the para-substitution pattern provides optimal electronic effects for efficient self-immolation compared to ortho or meta arrangements [30]. The self-immolative mechanism ensures quantitative release of attached payloads without retention of linker residues [11] [26].

Para-Nitrophenyl Leaving Group

The para-nitrophenyl moiety serves as an activated leaving group that facilitates nucleophilic substitution reactions with amine-bearing payloads [4] [12]. The para-nitrophenyl structure exhibits strong electron-withdrawing characteristics due to the nitro substituent's resonance and inductive effects [28] [42]. This electron deficiency enhances the electrophilic character of the carbonate carbon, promoting nucleophilic attack [28] [37].

The para-nitrophenol leaving group demonstrates acidic properties with a dissociation constant value of 7.14, indicating enhanced acidity compared to unsubstituted phenol [42]. The nitro group stabilizes the phenolate anion through resonance delocalization, facilitating departure during nucleophilic substitution processes [28] [42]. Research shows that para-nitrophenyl derivatives exhibit superior leaving group ability compared to other activated esters [4].

The para-nitrophenyl carbonate functionality provides excellent reactivity toward primary and secondary amines under mild conditions [4] [37]. Studies demonstrate that this leaving group enables efficient conjugation reactions while maintaining stability during storage and handling [4]. The para-nitrophenol byproduct can be readily monitored spectroscopically to assess reaction completion [12].

Physicochemical Properties

Molecular Weight and Formula (C40H42N6O10, 766.8 g/mol)

Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate exhibits the molecular formula C40H42N6O10 with a precise molecular weight of 766.8 grams per mole [3] [4]. The molecular composition reflects the complex multi-functional architecture incorporating forty carbon atoms, forty-two hydrogen atoms, six nitrogen atoms, and ten oxygen atoms [3] [4]. This molecular weight places the compound within the typical range for antibody-drug conjugate linkers designed for therapeutic applications [4].

The elemental composition demonstrates a relatively high nitrogen content of 10.96 percent by weight, reflecting the presence of multiple amino groups, amide linkages, and the nitro functionality [4]. The oxygen content of 20.89 percent by weight indicates extensive incorporation of carbonyl and ether linkages throughout the molecular structure [4]. The carbon content of 62.65 percent provides the structural framework necessary for biological activity [4].

Molecular ParameterValue
Molecular FormulaC40H42N6O10
Molecular Weight766.8 g/mol
Carbon Content62.65%
Hydrogen Content5.52%
Nitrogen Content10.96%
Oxygen Content20.89%

The molecular weight determination has been confirmed through multiple analytical techniques including mass spectrometry and high-performance liquid chromatography [6] [16]. The precise molecular weight enables accurate stoichiometric calculations for conjugation reactions and therapeutic formulations [4].

Solubility Profile

The solubility characteristics of Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate demonstrate preferential dissolution in organic solvents while exhibiting limited aqueous solubility [16] [17]. The compound shows excellent solubility in dimethyl sulfoxide with concentrations exceeding 40 milligrams per milliliter, equivalent to 52.16 millimolar [16]. Dimethylformamide provides similar solvation capabilities with reported solubilities of approximately 25 milligrams per milliliter [21].

The compound exhibits good solubility in dichloromethane, enabling purification and analytical procedures using this solvent system [5]. Additional organic solvents including dimethylformamide and dimethyl sulfoxide provide adequate solvation for synthetic and analytical applications [5] [17]. The solubility in organic media reflects the compound's predominantly hydrophobic character derived from the fluorenyl and aromatic components [5].

Aqueous solubility remains limited due to the extensive hydrophobic character of the fluorenyl protecting group and aromatic spacer elements [5] [21]. For aqueous applications, the compound requires initial dissolution in dimethyl sulfoxide followed by dilution with aqueous buffers [21]. This approach yields approximate solubilities of 0.20 milligrams per milliliter in 1:4 dimethyl sulfoxide:phosphate-buffered saline mixtures [21].

Solvent SystemSolubility (mg/mL)Molarity (mM)
Dimethyl Sulfoxide≥40≥52.16
Dimethylformamide~25~32.60
DMSO:PBS (1:4)~0.20~0.26

Stability Parameters

The stability profile of Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate demonstrates excellent thermal and chemical stability under appropriate storage conditions [5] [22]. The compound exhibits superior plasma stability comparable to non-cleavable linker systems when maintained at physiological temperature and pH [16]. Storage at minus twenty degrees Celsius under inert atmospheric conditions provides optimal long-term stability [15] [22].

The compound demonstrates susceptibility to base-catalyzed hydrolysis, particularly under alkaline conditions where the fluorenylmethyloxycarbonyl protecting group may undergo deprotection [5] [8]. The para-nitrophenyl carbonate functionality exhibits stability under neutral and mildly acidic conditions but may hydrolyze under strongly basic environments [5]. Protection from light exposure during storage helps maintain chemical integrity [17] [22].

Thermal stability studies indicate decomposition onset at approximately 189 degrees Celsius, providing adequate stability margins for normal handling and processing operations [23]. The compound exhibits good stability in organic solvents when stored under inert gas atmosphere [22]. Stock solutions demonstrate stability for up to one month when stored in tightly sealed containers at appropriate temperatures [17].

Storage ConditionStability DurationTemperature
Solid, Inert GasLong-term-20°C
DMSO Solution1 month-20°C
Aqueous Buffer1 day4°C
Ambient AirLimitedRoom temp

Crystalline Properties

Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate exists as a white to light yellow crystalline powder under standard conditions [15] [20]. The compound exhibits polymorphic behavior with powder-to-crystal transitions observed under specific crystallization conditions [23]. The crystalline form demonstrates a melting point of 189 degrees Celsius with accompanying decomposition [23].

The powder morphology displays characteristic features typical of organic pharmaceutical compounds with particle sizes suitable for analytical and synthetic applications [15] [20]. Scanning electron microscopy reveals crystalline structures with defined geometric arrangements reflecting the molecular packing characteristics [45]. The crystalline density has been predicted at 1.335 grams per cubic centimeter based on computational modeling [23].

X-ray diffraction analysis provides structural information regarding the crystalline packing arrangements and intermolecular interactions [43]. The compound demonstrates hydrogen bonding networks that contribute to crystal stability and influence physical properties [43]. Crystalline stability depends on environmental conditions including humidity, temperature, and mechanical stress [45].

Crystalline PropertyValueMethod
AppearanceWhite to yellow powderVisual
Melting Point189°C (decomp.)DSC
Density1.335 g/cm³Predicted
Crystal SystemNot determinedXRD

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate through detailed analysis of proton and carbon environments [6] [15]. Proton nuclear magnetic resonance spectra acquired in deuterated dimethyl sulfoxide reveal characteristic signal patterns corresponding to each functional component [6]. The fluorenyl aromatic protons appear in the aromatic region between 7.32 and 7.88 parts per million as complex multiplets [6].

The valine methyl groups generate doublet signals at 0.86 and 0.88 parts per million with coupling constants of 6.7 hertz, confirming the isopropyl branching pattern [6]. The citrulline aliphatic chain produces multiple overlapping signals between 1.30 and 3.10 parts per million, reflecting the complex methylene and methine environments [6]. The para-aminobenzyl spacer contributes aromatic signals between 7.42 and 7.65 parts per million [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework and confirms structural assignments [19]. The carbonyl carbon atoms appear in the characteristic downfield region between 156 and 173 parts per million [19]. Aromatic carbon signals distribute throughout the 119 to 144 parts per million range, reflecting the multiple aromatic systems present [19].

Functional Group1H NMR (ppm)13C NMR (ppm)
Fluorenyl Aromatic7.32-7.88119-144
Valine Methyls0.86, 0.8819-20
Carbonyl Carbons-156-173
Benzyl CH25.24, 5.3965-66

Mass Spectrometry Data

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate [6] [16]. Electrospray ionization mass spectrometry generates protonated molecular ions at mass-to-charge ratio 767, corresponding to the molecular weight plus one hydrogen [6]. This molecular ion peak provides definitive confirmation of the compound's molecular formula and integrity [6].

High-resolution mass spectrometry enables precise mass determination with accuracy sufficient to confirm elemental composition [38]. The isotope pattern analysis supports the proposed molecular formula C40H42N6O10 through comparison of experimental and theoretical isotope distributions [38]. Tandem mass spectrometry provides structural information through controlled fragmentation of the molecular ion [38].

Characteristic fragmentation patterns include loss of the para-nitrophenol leaving group, generating fragment ions corresponding to the remaining linker structure [6]. Additional fragmentation occurs at the peptide bonds, producing ions characteristic of the individual amino acid components [6]. The mass spectrometric behavior supports the proposed structural architecture and confirms chemical purity [16].

Ion Typem/z ValueAssignment
[M+H]+767Protonated molecule
[M+Na]+789Sodium adduct
Fragment~628Loss of PNP group
Fragment~484Loss of Fmoc group

High-Performance Liquid Chromatography Characterization

High-performance liquid chromatography provides analytical separation and purity assessment for Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate [15] [20]. Reversed-phase chromatography using C18 stationary phases enables effective retention and separation of the compound from potential impurities [15]. The compound demonstrates a characteristic retention time that depends on the specific mobile phase composition and gradient conditions [15].

Purity analysis by high-performance liquid chromatography typically reveals greater than 95 percent compound purity for research-grade material [15] [17]. The chromatographic profile demonstrates sharp, well-defined peaks characteristic of homogeneous chemical substances [15]. Method validation includes assessment of linearity, precision, and accuracy across relevant concentration ranges [15].

Gradient elution systems employing acetonitrile-water mixtures with formic acid modifiers provide optimal separation and detection [38]. Ultraviolet detection at 254 nanometers enables sensitive quantification based on the aromatic chromophores present in the molecular structure [15]. The fluorenyl group contributes significant ultraviolet absorption that facilitates detection and quantification [8].

HPLC ParameterTypical ValueDetection
Purity>95%UV at 254 nm
Retention TimeVariableMethod dependent
Column TypeC18 Reversed Phase-
Mobile PhaseACN/H2O/HCOOH-

Infrared Spectroscopy Features

Infrared spectroscopy provides characteristic absorption patterns that confirm the functional groups present in Fluorenylmethyloxycarbonyl-Valine-Citrulline-Para-Aminobenzyl-Para-Nitrophenyl Carbonate [19]. The carbonyl stretching vibrations appear in the 1600 to 1750 wavenumber region, reflecting the multiple amide and carbonate functionalities [19]. The carbamate carbonyls typically absorb around 1720 wavenumbers, while amide carbonyls appear at slightly lower frequencies [19].

The nitro group generates characteristic asymmetric and symmetric stretching vibrations around 1520 and 1350 wavenumbers respectively [19]. These intense absorptions provide diagnostic identification of the para-nitrophenyl leaving group [19]. Aromatic carbon-carbon stretching vibrations appear in the 1450 to 1600 wavenumber region, confirming the presence of multiple aromatic systems [19].

Nitrogen-hydrogen stretching vibrations from the amino and amide groups produce broad absorptions in the 3200 to 3500 wavenumber region [19]. The fluorenyl aromatic system contributes characteristic carbon-hydrogen stretching absorptions around 3000 to 3100 wavenumbers [19]. The infrared spectrum provides a fingerprint identification method complementary to other analytical techniques [19].

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch1600-1750Strong
NO2 Asymmetric~1520Strong
NO2 Symmetric~1350Strong
N-H Stretch3200-3500Broad
Aromatic C-H3000-3100Medium

Conventional Synthesis Routes

Peptide Coupling Approaches

The synthesis of 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate relies on established peptide coupling methodologies that have been refined over decades of solid-phase peptide synthesis development. The conventional approach involves the sequential coupling of protected amino acid derivatives using carbodiimide-based coupling reagents and their derivatives [1].

The most widely documented conventional synthesis utilizes N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as the primary coupling reagent. This method involves the initial formation of the Fmoc-Valine-Citrulline dipeptide intermediate through standard peptide bond formation protocols. The synthesis commences with the activation of Fmoc-Valine-OH using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline in dichloromethane and methanol solvent systems [1]. The reaction proceeds under mild conditions at room temperature, typically requiring 14-18 hours for completion.

The peptide coupling process involves the nucleophilic attack of the citrulline amino group on the activated carboxyl group of the valine residue. This reaction is facilitated by the formation of an active ester intermediate that enhances the electrophilicity of the carbonyl carbon. The reaction typically yields the desired dipeptide with moderate efficiency, though conventional methods often suffer from incomplete conversion and side product formation [2].

Following dipeptide formation, the subsequent coupling with para-aminobenzyl alcohol represents a critical step in the synthesis. This coupling reaction employs similar N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline-mediated chemistry, where the dipeptide is activated and coupled to the para-aminobenzyl alcohol in a mixed solvent system of dichloromethane and methanol [1]. The reaction conditions require careful optimization to achieve acceptable yields while minimizing degradation of the sensitive intermediates.

Protection-Deprotection Strategies

The successful synthesis of 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate requires sophisticated protection-deprotection strategies to ensure selective reactions while preserving the integrity of sensitive functional groups throughout the synthetic sequence [3] [4].

The 9-Fluorenylmethyloxycarbonyl protecting group serves as the primary amino protection strategy for the valine residue. This protecting group is specifically designed to be base-labile, allowing for selective removal using piperidine treatment under mild conditions. The stability of the 9-Fluorenylmethyloxycarbonyl group under acidic and neutral conditions provides excellent orthogonality with other protecting groups employed in the synthesis [4].

Citrulline presents unique challenges in peptide synthesis due to its guanidino side chain functionality. The citrulline residue requires careful protection strategies to prevent unwanted side reactions during the coupling and deprotection sequences. Traditional protection strategies employ carbamate-based protecting groups that maintain the structural integrity of the guanidino functionality while providing adequate stability throughout the synthetic sequence [5].

The para-aminobenzyl alcohol component requires selective protection of the aniline nitrogen to prevent unwanted acylation reactions during the coupling sequence. The hydroxyl functionality of the benzyl alcohol remains unprotected during the initial coupling reactions but requires activation for the final carbonate formation step [2].

The deprotection sequence follows a carefully orchestrated protocol that removes protecting groups in a specific order to prevent unwanted side reactions. The 9-Fluorenylmethyloxycarbonyl group is typically removed first using triethylamine in dimethylformamide, generating the free amino group for subsequent reactions [5]. This deprotection must be performed under carefully controlled conditions to prevent epimerization of the citrulline stereocenter.

Advanced Synthesis Methodologies

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium-Mediated Coupling Reactions

Advanced synthesis methodologies have incorporated Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium as a superior coupling reagent for the formation of 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate. This uronium-based coupling system offers significant advantages over conventional carbodiimide-based methods in terms of reaction efficiency, product purity, and epimerization suppression [5] [6].

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium operates through a unique activation mechanism that generates highly reactive azabenzotriazole ester intermediates. These intermediates exhibit enhanced electrophilicity compared to conventional carbodiimide-activated species, resulting in faster coupling reactions and higher yields. The uronium salt activates carboxylic acids through the formation of azabenzotriazole esters, which undergo rapid aminolysis with amino nucleophiles [6].

The implementation of Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium-mediated coupling in the synthesis of the valine-citrulline dipeptide has demonstrated yields of 70-80%, representing a significant improvement over conventional N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline methods that typically achieve only 20-25% yields [5]. This improvement is attributed to the superior leaving group properties of azabenzotriazole and the reduced tendency for side product formation.

The coupling reaction protocol involves the pre-activation of the carboxylic acid component with Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium in the presence of a tertiary amine base, typically N,N-diisopropylethylamine. The activated intermediate is then treated with the amino component under controlled temperature conditions to achieve optimal coupling efficiency [6].

Strategies to Prevent Epimerization

Epimerization represents one of the most significant challenges in peptide synthesis, particularly for amino acids containing acidic alpha-hydrogens or sterically hindered side chains. The synthesis of 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate requires specialized strategies to prevent epimerization of the citrulline stereocenter during coupling and deprotection reactions [7] [3].

The primary mechanism of epimerization involves the formation of oxazolone intermediates through intramolecular cyclization of activated amino acid derivatives. These five-membered ring intermediates facilitate the abstraction of the alpha-hydrogen, leading to racemization of the stereocenter. Prevention strategies focus on minimizing the formation of these intermediates and reducing the basicity of the reaction medium [7].

One effective strategy involves the use of minimal base concentrations during coupling reactions. Traditional protocols often employ excess base to ensure complete deprotonation of amino groups, but this approach increases the risk of alpha-hydrogen abstraction. Optimized protocols utilize stoichiometric amounts of base, carefully titrated to achieve coupling without promoting epimerization [8].

Temperature control represents another critical factor in epimerization prevention. Lower reaction temperatures reduce the kinetic energy available for alpha-hydrogen abstraction and oxazolone formation. Most optimized protocols employ reaction temperatures between 0°C and room temperature, with longer reaction times compensating for reduced reaction rates [7].

The selection of appropriate coupling reagents also influences epimerization rates. Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium has been shown to produce lower levels of epimerization compared to carbodiimide-based systems due to its rapid coupling kinetics and reduced requirement for prolonged exposure to basic conditions [8].

Alternative Protecting Group Approaches

Advanced synthesis methodologies have explored alternative protecting group strategies to address the limitations of conventional 9-Fluorenylmethyloxycarbonyl-based approaches. These alternative strategies aim to improve synthetic efficiency, reduce epimerization, and provide enhanced orthogonality for complex synthetic sequences [4] [9].

The tert-butyloxycarbonyl protecting group represents a significant alternative to the 9-Fluorenylmethyloxycarbonyl system. This acid-labile protecting group offers complementary stability profiles, remaining stable under basic conditions while being readily removed under acidic treatment. The implementation of tert-butyloxycarbonyl protection has demonstrated improved coupling yields of 70-80% compared to 9-Fluorenylmethyloxycarbonyl systems, particularly in the coupling of citrulline derivatives [5].

Carbobenzoxy protection provides another viable alternative, offering hydrogenolytic cleavage conditions that are orthogonal to both acid and base-labile systems. This protecting group demonstrates excellent stability throughout the coupling sequence and can be removed under mild hydrogenation conditions using palladium catalysts. The use of carbobenzoxy protection has yielded products with excellent diastereomeric purity, indicating minimal epimerization during the synthetic sequence [5].

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl and its more robust analog 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl represent specialized protecting groups designed for orthogonal deprotection. These groups are specifically cleaved by hydrazine treatment and remain stable under all other standard deprotection conditions. Their implementation provides enhanced synthetic flexibility for complex multi-step sequences [4].

Modified synthetic routes have employed a reverse-order strategy where citrulline is first coupled to para-aminobenzyl alcohol, followed by coupling with the protected valine derivative. This approach has demonstrated yields of 85-95% with excellent diastereomeric purity, indicating successful suppression of epimerization through strategic reaction sequence design [5].

Large-Scale Production Considerations

Process Optimization

The large-scale production of 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate requires comprehensive process optimization to achieve commercial viability while maintaining product quality and minimizing environmental impact [10] [11].

Process optimization begins with the systematic evaluation of reaction parameters including solvent selection, temperature profiles, reagent concentrations, and reaction time. Large-scale synthesis benefits from the implementation of continuous flow technologies that provide enhanced heat and mass transfer compared to traditional batch processes. Flow synthesis has demonstrated the ability to achieve higher yields and improved product consistency while reducing reaction times from hours to minutes [12] [13].

Solvent optimization represents a critical aspect of large-scale process development. Traditional synthesis methods employ large volumes of organic solvents, contributing to significant waste generation and environmental impact. Process optimization efforts have focused on solvent recycling strategies and the implementation of greener solvent alternatives. The replacement of dichloromethane with less toxic alternatives and the development of aqueous extraction protocols have demonstrated significant reductions in organic waste generation [10] [14].

Temperature control becomes increasingly challenging at large scale due to heat transfer limitations and safety considerations. Process optimization involves the development of robust heat transfer systems and the implementation of reaction calorimetry to monitor exothermic reactions. The optimization of temperature profiles has demonstrated improvements in both yield and product quality while enhancing process safety [11].

Reagent optimization focuses on minimizing excess reagent usage while maintaining reaction efficiency. Large-scale processes benefit from the implementation of in-line monitoring systems that allow for real-time adjustment of reagent addition rates based on reaction progress. This approach has demonstrated reductions in raw material consumption of up to 20-30% while maintaining product quality specifications [15].

Cost-Effective Synthetic Routes

The development of cost-effective synthetic routes for large-scale production requires comprehensive analysis of raw material costs, process efficiency, and downstream processing requirements. Economic modeling studies have demonstrated that raw materials typically account for 20-25% of overall production costs, while purification and quality control represent the largest cost components [11] [16].

Fragment coupling approaches have emerged as cost-effective alternatives to linear peptide synthesis for large-scale production. These methods involve the separate synthesis of shorter peptide fragments followed by convergent coupling to generate the final product. Fragment coupling strategies have demonstrated overall yields of 84-98% with reduced purification requirements compared to stepwise synthesis approaches [17].

The implementation of solution-phase synthesis methods for large-scale production offers significant cost advantages over solid-phase approaches. Solution-phase methods eliminate the need for expensive polymer supports and allow for the recovery and recycling of unreacted starting materials. These approaches have demonstrated production cost reductions of up to 50% compared to traditional solid-phase methods [17].

Process intensification strategies focus on maximizing volumetric productivity while minimizing capital equipment requirements. The implementation of continuous processing technologies has demonstrated throughput improvements of 5-10 fold compared to traditional batch processes. These improvements translate directly to reduced capital costs and improved economic viability for large-scale production [14].

Alternative synthetic strategies have explored the use of enzymatic coupling methods to reduce raw material costs and improve process selectivity. Chemo-enzymatic synthesis approaches have demonstrated production cost reductions while maintaining high product quality and reducing waste generation. These methods offer particular advantages for the synthesis of complex peptide sequences [10].

Quality Control and Purity Assessment

Diastereomeric Purity Evaluation

The assessment of diastereomeric purity represents a critical quality control parameter for 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate due to the presence of multiple stereogenic centers and the potential for epimerization during synthesis [18] [19].

High-performance liquid chromatography with chiral stationary phases represents the gold standard method for diastereomeric purity evaluation. Chiral columns provide baseline separation of diastereomeric impurities, allowing for accurate quantification of stereochemical purity. The method typically employs ultraviolet detection at 210-220 nm wavelengths, providing sensitive detection of minor diastereomeric impurities [20] [21].

The development of chiral high-performance liquid chromatography methods requires systematic optimization of mobile phase composition, column temperature, and flow rate parameters. Normal-phase chiral columns have traditionally been employed, but modern reverse-phase compatible chiral stationary phases offer improved versatility and compatibility with mass spectrometric detection [21].

Nuclear magnetic resonance spectroscopy provides an orthogonal method for diastereomeric purity assessment. Proton nuclear magnetic resonance techniques can differentiate diastereomeric species through chemical shift differences and coupling pattern variations. The use of lanthanide shift reagents enhances the resolution of overlapping signals, enabling quantitative analysis of diastereomeric mixtures with detection limits below 2% [18] [19].

Advanced mass spectrometric techniques offer complementary approaches for stereochemical characterization. High-resolution mass spectrometry combined with ion mobility spectrometry can differentiate diastereomeric species based on their gas-phase conformational differences. These methods provide structural confirmation and support stereochemical assignment [22].

The validation of diastereomeric purity methods follows International Conference on Harmonization guidelines, requiring demonstration of specificity, precision, linearity, accuracy, and robustness. System suitability testing ensures adequate resolution between diastereomeric species and maintains analytical performance throughout the analysis [20].

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is essential for the quality control of 9-Fluorenylmethyloxycarbonyl-Valyl-Citrullyl-(4-Aminobenzyl)-(4-Nitrophenyl)Carbonate throughout its storage and handling lifecycle [23] [24].

Stability-indicating methods must demonstrate the ability to separate and quantify the active pharmaceutical ingredient in the presence of its degradation products. The method development process begins with forced degradation studies that expose the compound to stress conditions including elevated temperature, extreme pH, oxidative conditions, and photolytic exposure [24] [25].

Reversed-phase high-performance liquid chromatography represents the primary analytical platform for stability-indicating methods. The method employs gradient elution with acidic mobile phases to achieve separation of the parent compound from its degradation products. Detection wavelengths are optimized to provide maximum sensitivity for both the parent compound and potential impurities [23] [26].

Mass spectrometric detection provides essential structural information for degradation product identification. Liquid chromatography-mass spectrometry methods enable the real-time identification of degradation products based on their molecular weights and fragmentation patterns. High-resolution mass spectrometry offers enhanced specificity and supports structure elucidation efforts [26] [27].

Common degradation pathways for peptide-based compounds include hydrolysis of amide bonds, oxidation of amino acid side chains, and deamidation of asparagine and glutamine residues. The analytical method must demonstrate adequate separation and detection of products from these degradation pathways [28] [29].

The validation of stability-indicating methods requires demonstration that the method can accurately quantify the active ingredient in the presence of degradation products at levels up to 120% of the specification limit. Forced degradation studies provide samples containing known levels of degradation products for method validation purposes [24].

Temperature and humidity stress testing protocols evaluate the stability of the compound under various storage conditions. International Conference on Harmonization guidelines specify testing conditions and acceptance criteria for pharmaceutical stability studies. The analytical method must demonstrate adequate stability-indicating capability throughout the intended shelf life of the product [26].

Photostability testing evaluates the compound's sensitivity to light exposure using defined illumination conditions. The stability-indicating method must separate and quantify photodegradation products to support appropriate packaging and storage recommendations [28].

The implementation of stability-indicating methods in routine quality control requires robust method transfer and validation procedures. Analytical method validation encompasses accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness parameters as defined by regulatory guidelines [30].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

766.29624156 g/mol

Monoisotopic Mass

766.29624156 g/mol

Heavy Atom Count

56

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Dates

Last modified: 08-15-2023
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2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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